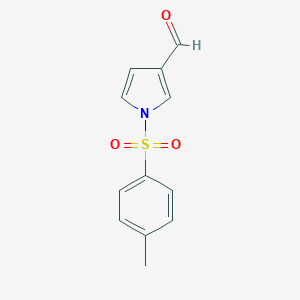

1-Tosyl-1H-pyrrole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCPINMMJOQEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438971 | |

| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117954-70-8 | |

| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Tosyl-1H-pyrrole-3-carbaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Tosyl-1H-pyrrole-3-carbaldehyde

Abstract and Strategic Overview

This compound stands as a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. This guide provides an in-depth analysis of its core chemical properties, synthesis, and reactivity. The strategic placement of the aldehyde functional group at the C3 position, combined with the robust N-tosyl protecting group, renders this molecule a highly versatile scaffold. The tosyl group serves a dual function: it protects the pyrrole nitrogen from unwanted side reactions and, as a potent electron-withdrawing group, modulates the electronic characteristics of the pyrrole ring, influencing its reactivity in a predictable manner. The aldehyde moiety acts as a versatile handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures. This document will explore the causality behind its synthesis, the nuances of its reactivity, and its application as a precursor to diverse and medicinally relevant heterocyclic systems.[1][2][3]

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. Understanding these properties is critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 117954-70-8 | [4][5] |

| Molecular Formula | C₁₂H₁₁NO₃S | [4] |

| Molecular Weight | 249.29 g/mol | [4][5][6] |

| Exact Mass | 249.046 g/mol | [6] |

| InChIKey | UJCPINMMJOQEOT-UHFFFAOYSA-N | [6] |

| Appearance | White to yellow or brown solid (predicted) | |

| Storage | Inert atmosphere, 2-8°C | [5] |

The molecule's structure is defined by a five-membered aromatic pyrrole ring. The nitrogen atom is substituted with a p-toluenesulfonyl (tosyl) group, which significantly reduces the basicity of the nitrogen's lone pair by delocalizing it across the sulfonyl group, thereby stabilizing the pyrrole ring.[2] This electron-withdrawing effect deactivates the ring towards electrophilic attack compared to N-unsubstituted pyrroles but provides a stable platform for modifications at other positions. The carbaldehyde group at the C3 position is the primary site of reactivity for synthetic diversification.

Synthesis and Purification

The regioselective synthesis of C3-functionalized pyrroles can be challenging.[1][7] Direct formylation of 1-tosylpyrrole is a common and effective strategy to produce this compound. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its reliability and use of accessible reagents.

The causality for this two-step approach is clear:

-

N-Tosylation: Pyrrole is first protected with tosyl chloride. This step is crucial to prevent polymerization under the acidic conditions of the subsequent formylation and to direct the substitution.

-

Vilsmeier-Haack Formylation: The N-tosylated pyrrole is then subjected to the Vilsmeier-Haack reagent (generated in situ from phosphorus oxychloride and dimethylformamide). The electron-withdrawing nature of the tosyl group directs the electrophilic Vilsmeier reagent primarily to the C3 position, leading to the desired product upon hydrolytic workup.

Field-Proven Experimental Protocol

Step 1: Synthesis of 1-Tosyl-1H-pyrrole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add a solution of pyrrole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq.) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Tosyl-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation

-

In a separate flask, add phosphorus oxychloride (POCl₃, 1.5 eq.) to anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere and stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of 1-Tosyl-1H-pyrrole (1.0 eq.) in anhydrous DMF to the Vilsmeier reagent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

-

Cool the mixture to 0 °C and carefully pour it into a stirred mixture of ice and aqueous sodium acetate solution.

-

Stir vigorously until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Spectroscopic Profile

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following tables outline the expected spectroscopic data based on its structural features and analysis of similar compounds.[7]

Table 4.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.80 | s | 1H | -CHO | Aldehyde proton, strongly deshielded. |

| ~7.80 | d | 2H | Ar-H (ortho to SO₂) | Protons on the tosyl ring adjacent to the sulfonyl group. |

| ~7.65 | s (broad) | 1H | Pyrrole H2 | Deshielded by adjacent N-Ts and C=O. |

| ~7.35 | d | 2H | Ar-H (meta to SO₂) | Protons on the tosyl ring. |

| ~6.80 | t | 1H | Pyrrole H5 | Pyrrole ring proton. |

| ~6.50 | t | 1H | Pyrrole H4 | Pyrrole ring proton. |

| ~2.45 | s | 3H | -CH₃ | Methyl protons of the tosyl group. |

Table 4.2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~185.0 | C=O | Aldehyde carbonyl carbon. |

| ~145.0 | Ar-C (ipso to CH₃) | Quaternary carbon of the tosyl group. |

| ~135.0 | Ar-C (ipso to SO₂) | Quaternary carbon of the tosyl group. |

| ~132.0 | Pyrrole C3 | Carbon bearing the aldehyde. |

| ~130.0 | Ar-CH | Aromatic carbons of the tosyl group. |

| ~128.0 | Pyrrole C2 | Pyrrole ring carbon. |

| ~127.0 | Ar-CH | Aromatic carbons of the tosyl group. |

| ~125.0 | Pyrrole C5 | Pyrrole ring carbon. |

| ~110.0 | Pyrrole C4 | Pyrrole ring carbon. |

| ~21.5 | -CH₃ | Methyl carbon of the tosyl group. |

Table 4.3: Key IR and MS Data

| Spectroscopic Method | Expected Value | Functional Group |

|---|---|---|

| IR (KBr, cm⁻¹) | ~1670 | C=O stretch (aldehyde) |

| ~1370, ~1170 | S=O stretch (sulfonyl) | |

| MS (ESI+) | m/z ~250.0 | [M+H]⁺ |

| | m/z ~272.0 | [M+Na]⁺ |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

Reactions at the Aldehyde Moiety

The aldehyde is a gateway for carbon-carbon and carbon-heteroatom bond formation. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent, providing access to pyrrole-3-carboxylic acid derivatives.

-

Reduction: Selective reduction to the primary alcohol (1-Tosyl-1H-pyrrol-3-yl)methanol is achievable with mild reducing agents such as sodium borohydride (NaBH₄).

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain, forming various substituted alkenes at the C3 position.

-

Reductive Amination: A powerful method for synthesizing amines. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine derivative.

-

Condensation Reactions: Can participate in Knoevenagel or aldol-type condensations with active methylene compounds to build more complex structures.

Reactivity of the N-Tosyl Pyrrole Core

The N-tosyl group is generally stable to the conditions used to modify the aldehyde. However, it can be removed when desired, unmasking the N-H functionality of the pyrrole ring.

-

Deprotection: The tosyl group can be cleaved under reductive conditions or by strong bases. Common reagents include magnesium in methanol, sodium amalgam, or harsh basic hydrolysis (e.g., NaOH). The choice of method depends on the compatibility of other functional groups in the molecule. This deprotection is a critical step for accessing the core pyrrole scaffold in the final stages of a synthesis.

-

Ring Stability: The electron-withdrawing nature of the tosyl group stabilizes the pyrrole ring against electrophilic attack and polymerization, which is a common issue with simple pyrroles. This allows for cleaner reactions at other sites.

Applications in Drug Discovery and Materials Science

The pyrrole framework is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and bioactive natural products.[3][8] Compounds with this core exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8]

This compound is an ideal starting point for building libraries of drug candidates for several reasons:

-

Scaffold for Diversification: The aldehyde allows for the introduction of diverse functional groups and side chains through the reactions described above (e.g., reductive amination), enabling the exploration of a large chemical space.

-

Controlled Synthesis: The tosyl group ensures stability and predictable reactivity during the initial synthetic steps.[9]

-

Access to N-H Pyrroles: The potential for late-stage deprotection allows for the synthesis of N-H pyrrole derivatives, which can be critical for biological activity, often acting as hydrogen bond donors in interactions with protein targets.

Safety and Handling

-

Hazards: May cause skin, eye, and respiratory irritation.[10][11] Harmful if swallowed.

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[5]

Conclusion

This compound is a high-value synthetic intermediate characterized by its robust N-tosyl protecting group and a versatile C3-aldehyde handle. Its well-defined synthesis and predictable, orthogonal reactivity make it an essential tool for chemists. It provides a stable and reliable platform for the construction of complex pyrrole-based molecules, significantly streamlining the path to novel therapeutic agents and functional materials. A thorough understanding of its properties and reactivity, as detailed in this guide, is key to unlocking its full potential in research and development.

References

-

ResearchGate. The synthesis of 1-tosyl-1H-pyrrole. Available at: [Link]

-

Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]

-

Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. National Institutes of Health (PMC). Available at: [Link]

-

National Institutes of Health. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem. Available at: [Link]

-

JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available at: [Link]

-

MDPI. 1-Phenyl-3-tosyl-1H-pyrrole. Available at: [Link]

-

Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available at: [Link]

-

ResearchGate. (PDF) 1-Phenyl-3-tosyl-1H-pyrrole. Available at: [Link]

-

DR-NTU, Nanyang Technological University. A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Available at: [Link]

-

National Institutes of Health. 1H-pyrrole-3-carboxaldehyde | C5H5NO | CID 640308 - PubChem. Available at: [Link]

Sources

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. scitechnol.com [scitechnol.com]

- 4. This compound,(CAS# 117954-70-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 117954-70-8|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. syrris.com [syrris.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-pyrrole-3-carboxaldehyde | C5H5NO | CID 640308 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of 1-Tosyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-Tosyl-1H-pyrrole-3-carbaldehyde, a key heterocyclic building block. Pyrrole scaffolds are ubiquitous in medicinal chemistry and natural products, valued for their diverse biological activities.[1] The introduction of a tosyl (p-toluenesulfonyl) group at the N-1 position and a carbaldehyde group at the C-3 position creates a versatile intermediate, primed for further molecular elaboration in drug discovery and materials science.

The tosyl group functions not only as a stable protecting group for the pyrrole nitrogen but also as a potent electron-withdrawing group. This electronic modulation significantly influences the reactivity of both the pyrrole ring and the appended aldehyde.[2] This document delves into the synthesis, structural confirmation, and chemical reactivity of this compound, offering field-proven insights for its practical application.

Core Molecular Properties

A foundational understanding begins with the compound's fundamental physical and chemical characteristics. These properties are essential for handling, storage, and reaction planning.

| Property | Value | Source |

| CAS Number | 117954-70-8 | [3][4] |

| Molecular Formula | C₁₂H₁₁NO₃S | [3][5] |

| Molecular Weight | 249.29 g/mol | [5] |

| Appearance | White to yellow or brown solid | |

| Purity | Typically ≥95.0% | [3] |

| Storage | Refrigerator, under inert atmosphere |

Synthesis via Vilsmeier-Haack Formylation

The most direct and widely accepted method for synthesizing this compound is the Vilsmeier-Haack reaction.[6][7] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[8]

Causality and Strategic Choice

The pyrrole ring is inherently electron-rich and highly reactive towards electrophiles.[9] The installation of the N-tosyl group serves two primary purposes:

-

Protection: It protects the acidic N-H proton from undesired side reactions.

-

Deactivation: As a strong electron-withdrawing group, it deactivates the pyrrole ring, making it less prone to polymerization and uncontrolled reactions.

While the ring is deactivated, it remains sufficiently nucleophilic to react with the Vilsmeier reagent (a chloroiminium salt), which is a relatively weak electrophile.[10][11] The formylation occurs regioselectively at the C-3 position. This preference is a result of the electronic directing effect of the N-sulfonyl group, which favors substitution at the meta (C-3) position over the ortho (C-2) position.

Experimental Protocol: A Self-Validating System

This protocol outlines a standard lab-scale synthesis. The success of the reaction is validated by the isolation of the product with the expected properties and confirmed by spectroscopic analysis as detailed in the next section.

Step 1: Generation of the Vilsmeier Reagent

-

In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in an appropriate solvent (e.g., dichloromethane, DCM) to 0 °C.

-

Slowly add N,N-dimethylformamide (DMF, 1.2 eq.) dropwise while maintaining the temperature at 0 °C.

-

Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).[11]

Step 2: Formylation

-

Dissolve the starting material, 1-Tosyl-1H-pyrrole (1.0 eq.), in DCM.[12]

-

Add the solution of 1-Tosyl-1H-pyrrole to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis of the target compound.

Structural Elucidation by Spectroscopic Analysis

The definitive confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

| Technique | Feature | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~9.8 (s, 1H)~7.8-8.0 (m, 1H)~7.7 (d, 2H)~7.3 (d, 2H)~7.1 (m, 1H)~6.7 (m, 1H)~2.4 (s, 3H) | Aldehyde proton (-CHO)Pyrrole H-2 protonTosyl ortho-protonsTosyl meta-protonsPyrrole H-5 protonPyrrole H-4 protonTosyl methyl protons (-CH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~185~146~135~134~130 (2C)~128 (2C)~127~125~115~22 | Aldehyde Carbonyl (C=O)Tosyl Quaternary CTosyl Quaternary CPyrrole C-2Tosyl meta-CarbonsTosyl ortho-CarbonsPyrrole C-3Pyrrole C-5Pyrrole C-4Tosyl Methyl Carbon |

| IR | Wavenumber (cm⁻¹) | ~1670-1685~1370 & ~1175~1595 | Strong, sharp C=O stretchStrong S=O asymmetric & symmetric stretchesC=C aromatic stretch |

| MS (ESI) | m/z | 250.05 [M+H]⁺ | Corresponds to the protonated molecular ion (C₁₂H₁₂NO₃S)⁺ |

Note: Predicted NMR values are based on analysis of similar structures and standard chemical shift tables. Actual experimental values may vary slightly depending on the solvent and instrument used.[13][14]

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable precursor in multi-step syntheses.

-

Aldehyde Group Reactivity: The aldehyde is the primary site for nucleophilic attack. It readily undergoes standard aldehyde transformations, including:

-

Reductive Amination: To form various secondary and tertiary amines.

-

Wittig Reaction: To generate alkenes.

-

Reduction: To produce the corresponding alcohol, 1-Tosyl-1H-pyrrol-3-yl)methanol.

-

Oxidation: To yield 1-Tosyl-1H-pyrrole-3-carboxylic acid.

-

Condensation Reactions: With active methylene compounds to extend the carbon chain.

-

-

Pyrrole Ring Reactivity: The ring is significantly deactivated towards further electrophilic aromatic substitution due to the two electron-withdrawing groups. However, the tosyl group can be removed under specific reductive or basic conditions to unveil the N-H pyrrole, although this may require harsh conditions.

Reaction Pathway Diagram: Knoevenagel Condensation

The following diagram illustrates a Knoevenagel condensation, a representative reaction showcasing the aldehyde's utility.

Caption: Knoevenagel condensation of the title compound.

Safety and Handling

Based on data for structurally related compounds like 1H-pyrrole-3-carbaldehyde, appropriate safety precautions should be taken.[15]

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, eye protection, and lab coat. Avoid breathing dust/fumes.[3]

Conclusion

This compound is a structurally well-defined and synthetically valuable intermediate. Its preparation via the Vilsmeier-Haack reaction is efficient and regioselective. The structure is unambiguously confirmed through a suite of spectroscopic methods, primarily NMR and IR spectroscopy, which identify the characteristic functional groups and their precise arrangement on the pyrrole scaffold. The compound's reactivity is dominated by the versatile aldehyde group, providing a gateway for the synthesis of a wide array of more complex pyrrole-based molecules for applications in pharmaceutical and materials research.

References

-

Singh, A., Mir, N. A., Choudhary, S., Singh, D., Sharma, P., Kant, R., & Kumar, I. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640087, 1-Tosylpyrrole. Retrieved from [Link]

-

Wang, M., Gao, M., & Zheng, Q. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. Available at: [Link]

-

SciSupplies. (n.d.). This compound, 95.0%, 250mg. Retrieved from [Link]

-

Demopoulos, V. J., & Kechagioglou, Z. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank. Available at: [Link]

-

PharmaTutor. (n.d.). Review Article on Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Ates, M., et al. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;...). ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (2015). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Demopoulos, V. J., & Kechagioglou, Z. (2022). 1-Phenyl-3-tosyl-1H-pyrrole [Data set]. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640308, 1H-pyrrole-3-carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

-

Ates, M., et al. (n.d.). The synthesis of 1-tosyl-1H-pyrrole. ResearchGate. Retrieved from [Link]

-

Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

-

Wang, Y., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules. Available at: [Link]

-

Bhardwaj, V., et al. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Journal of the Junior Scientific Researcher. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tosyl/pyrrolyl-capped 1,3-enynes via t-BuOK-assisted reaction of TosMIC with acylethynylpyrroles: a new feature of this popular reagent. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Commiphora myrrha, ext. - Registration Dossier. Retrieved from [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound, 95.0%, 250mg [scisupplies.eu]

- 4. This compound | 117954-70-8 [sigmaaldrich.com]

- 5. This compound,(CAS# 117954-70-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 15. 1H-pyrrole-3-carboxaldehyde | C5H5NO | CID 640308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of substituted pyrrole-3-carbaldehydes

An In-Depth Technical Guide to the Synthesis of Substituted Pyrrole-3-carbaldehydes

Abstract

Substituted pyrrole-3-carbaldehydes are pivotal structural motifs and versatile intermediates in the fields of medicinal chemistry, drug discovery, and materials science.[1] Their aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, enabling the construction of complex heterocyclic systems and bioactive molecules. This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of classical and modern methodologies, explain the rationale behind experimental choices for achieving regiocontrol, and provide detailed, field-proven protocols for key transformations.

Strategic Importance of the Pyrrole-3-carbaldehyde Core

The pyrrole ring is a privileged scaffold found in numerous natural products and pharmaceuticals, including heme, chlorophyll, and atorvastatin (Lipitor).[2][3] The introduction of a carbaldehyde group at the C3-position is of particular strategic importance. Unlike the more electronically activated C2 and C5 positions, direct functionalization at C3 is often challenging, requiring specialized synthetic approaches. Once installed, this C3-aldehyde can be readily transformed into a wide array of other functional groups or used in condensation reactions to build fused heterocyclic systems, making it a cornerstone for generating molecular diversity in drug development programs.[4]

Core Synthetic Methodologies: A Mechanistic Approach

The synthesis of pyrrole-3-carbaldehydes can be broadly categorized into two main approaches: the direct formylation of a pre-formed pyrrole ring and the construction of the formylated pyrrole ring from acyclic precursors. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and scalability.

The Vilsmeier-Haack Reaction: A Classic Tool for Formylation

The Vilsmeier-Haack reaction is the most traditional and widely employed method for the formylation of electron-rich heterocycles.[5][6] The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a substituted formamide (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7][8]

Causality of Experimental Choice: Achieving C3 Regioselectivity

The primary challenge in using the Vilsmeier-Haack reaction is overcoming the intrinsic electronic preference of the pyrrole ring for electrophilic substitution at the C2-position.[8] To achieve the desired C3-formylation, chemists have developed two main strategies:

-

Steric Hindrance: By introducing a bulky protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, the C2 and C5 positions become sterically encumbered. This steric shield effectively directs the incoming Vilsmeier reagent to the less hindered C3 position. The protecting group can then be removed in a subsequent step.

-

Reagent Modification: Alternatively, using sterically crowded formamides to generate the Vilsmeier reagent can also favor C3 formylation, as the bulky electrophile will preferentially attack the less hindered position.[9]

Mechanism of C3-Selective Vilsmeier-Haack Formylation

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the π-system of the N-protected pyrrole. The resulting intermediate eliminates HCl and is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

Caption: Vilsmeier-Haack reaction pathway for C3-formylation.

Protocol 2.1: Vilsmeier-Haack C3-Formylation of N-TIPS-Pyrrole

This protocol is a self-validating system where successful C3-formylation is confirmed by standard spectroscopic analysis, contrasting with the known spectra of the C2-isomer.

-

Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in anhydrous dichloromethane (DCM) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF solution. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a white solid.

-

Substrate Addition: Add a solution of 1-(triisopropylsilyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the N-TIPS-pyrrole-3-carbaldehyde.

-

Deprotection: The TIPS group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF to afford the final pyrrole-3-carbaldehyde.

Rieche Formylation: A Lewis Acid-Mediated Alternative

The Rieche formylation provides an alternative pathway, particularly for acid-sensitive substrates.[10][11] This method employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[12]

Mechanism of Rieche Formylation

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which is then attacked by the electron-rich pyrrole. Subsequent hydrolysis yields the aldehyde.

Caption: General workflow for Rieche formylation of pyrroles.

Protocol 2.2: Rieche Formylation of an N-Substituted Pyrrole

-

Setup: To a solution of the N-substituted pyrrole (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere at 0°C, add dichloromethyl methyl ether (1.5 equivalents).

-

Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1 M solution in DCM, 2.0 equivalents) dropwise. The reaction mixture will typically develop a deep color.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Workup & Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[12]

Multi-Component Reactions (MCRs): A Modern Approach to Efficiency

Modern synthetic chemistry increasingly favors atom- and step-economical processes. Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, exemplify this principle.[13] An elegant one-pot synthesis of 1,2-disubstituted pyrrole-3-carbaldehydes has been developed that avoids the need for protecting groups and harsh reagents.[14]

Causality and Mechanism: A Proline-Catalyzed Cascade

This strategy involves a proline-catalyzed Mannich reaction between succinaldehyde and an in situ generated imine (from an aromatic aldehyde and an aromatic amine). The resulting intermediate undergoes a cyclization/condensation, followed by an oxidation step (e.g., using 2-iodoxybenzoic acid, IBX) to aromatize the ring and reveal the final product. This method is particularly powerful as it directly yields highly substituted products that are difficult to access via traditional formylation.[14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. syrris.com [syrris.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

- 11. Rieche formylation - Wikipedia [en.wikipedia.org]

- 12. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 13. orientjchem.org [orientjchem.org]

- 14. researchgate.net [researchgate.net]

Electron-withdrawing effects of the tosyl group in pyrroles

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Tosyl Group in Pyrroles

Abstract

The p-toluenesulfonyl (tosyl) group is a cornerstone functional group in modern organic synthesis, acting as a robust protecting group for the nitrogen atom of pyrroles. However, its role extends far beyond simple steric masking. The potent electron-withdrawing nature of the tosyl group fundamentally alters the electronic landscape of the pyrrole ring, significantly deactivating it towards classical electrophilic aromatic substitution while simultaneously enhancing the acidity of the ring's C-H protons. This guide provides a comprehensive technical exploration of these electronic effects, elucidating the underlying principles that govern the reactivity, stability, and spectroscopic characteristics of N-tosylpyrroles. We will dissect the causality behind experimental outcomes, provide field-proven protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a definitive resource for leveraging N-tosylpyrroles in complex synthetic endeavors.

The Dual Nature of the N-Tosyl Group: Protection and Electronic Modulation

Unprotected pyrrole is a π-excessive heterocycle, making it highly reactive towards electrophiles, often leading to polymerization or polysubstitution under acidic conditions. The installation of a tosyl group on the pyrrole nitrogen serves two primary purposes:

-

Steric Protection: It shields the nitrogen atom, preventing unwanted N-alkylation, N-oxidation, or protonation.

-

Electronic Deactivation: It profoundly reduces the electron density of the pyrrole ring through strong inductive and mesomeric effects, enhancing its stability and allowing for more controlled functionalization.

This deactivation transforms the pyrrole from a highly nucleophilic entity into a more manageable building block, enabling a wider array of synthetic transformations that would otherwise be incompatible with the unsubstituted ring.

Fundamental Electronic Effects

The electron-withdrawing character of the tosyl group is a composite of two primary electronic phenomena: the inductive effect (-I) and the mesomeric (or resonance) effect (-M).

-

Inductive Effect (-I): The sulfur atom in the sulfonyl group is highly oxidized and bonded to two electronegative oxygen atoms. This creates a strong dipole, making the sulfur atom significantly electron-deficient. This positive character inductively pulls electron density away from the pyrrole nitrogen and, subsequently, from the entire aromatic ring through the sigma bond framework.[1]

-

Mesomeric Effect (-M): The sulfonyl group can participate in resonance by accepting the nitrogen's lone pair of electrons, delocalizing them over the sulfonyl oxygens. This delocalization effectively removes electron density from the pyrrole's π-system.

Collectively, these effects decrease the nucleophilicity of the pyrrole ring, rendering it less reactive toward electrophiles compared to unsubstituted or N-alkyl pyrroles.[2]

Caption: Fig. 1: Inductive (-I) and Mesomeric (-M) electron withdrawal by the tosyl group.

Impact on Reactivity: A Tale of Two Positions

The powerful deactivation of the ring by the N-tosyl group dictates the regiochemical outcome of electrophilic aromatic substitution, which becomes highly dependent on reaction conditions and the nature of the electrophile.

General Deactivation

Unprotected pyrrole is so reactive that Friedel-Crafts acylations often fail or result in polymerization. In stark contrast, N-tosylpyrrole undergoes these reactions in a more controlled manner, though it is significantly less reactive than benzene. This reduced reactivity is a direct consequence of the diminished electron density in the ring.

Regioselectivity: Kinetic vs. Thermodynamic Control

The most fascinating aspect of N-tosylpyrrole's reactivity is the tunable regioselectivity between the C2 (α) and C3 (β) positions.

-

Kinetic C2-Substitution: Under milder conditions, using Lewis acids like SnCl₄ or BF₃·OEt₂, electrophilic substitution, such as acylation, tends to occur at the C2 position. This is the kinetically favored pathway, as the cationic intermediate formed by attack at C2 is better stabilized by resonance.[3]

-

Thermodynamic C3-Substitution: When strong Lewis acids like AlCl₃ are used, or under strongly acidic conditions, the reaction often yields the C3-substituted product as the major isomer.[3] Mechanistic studies suggest this occurs via an initial, reversible C2-acylation (kinetic product), followed by an acid-catalyzed isomerization to the more thermodynamically stable C3-acylpyrrole.[4][5] The C3 isomer is more stable due to reduced steric hindrance and more favorable electronic distribution in the final product.

This dichotomy is a powerful synthetic tool, allowing chemists to selectively target either the C2 or C3 position by carefully choosing the reaction conditions.

Caption: Fig. 2: Kinetic vs. Thermodynamic control in the acylation of N-tosylpyrrole.

Spectroscopic and Physical Characteristics

The electron-withdrawing effect of the tosyl group leaves a distinct fingerprint on the spectroscopic properties of the molecule.

NMR Spectroscopy

In the ¹³C NMR spectrum, the tosyl group causes a noticeable downfield shift of the pyrrole ring carbons compared to unsubstituted pyrrole, which is a direct result of the decreased electron density at these positions.[6] The molecule's C₂ mirror plane symmetry results in only 7 unique carbon signals despite having 11 carbons in total.[6] In the ¹H NMR spectrum, the α-protons (H2, H5) and β-protons (H3, H4) typically appear as distinct triplets.

Infrared (IR) Spectroscopy

The IR spectrum of N-tosylpyrrole is characterized by strong absorption bands corresponding to the sulfonyl group. These typically appear in the regions of 1350-1380 cm⁻¹ (asymmetric SO₂ stretching) and 1160-1180 cm⁻¹ (symmetric SO₂ stretching).

Table 1: Physical and Spectroscopic Properties of 1-Tosylpyrrole

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₂S | |

| Molecular Weight | 221.28 g/mol | |

| Melting Point | 99-102 °C | |

| ¹H NMR (CDCl₃) | δ ~7.4 ppm (t, 2H, α-H), ~6.3 ppm (t, 2H, β-H) | |

| ¹³C NMR (CDCl₃) | δ ~123 ppm (Cα), ~113 ppm (Cβ) | [6] |

| Key IR Bands (cm⁻¹) | ~1370 (SO₂ asym.), ~1170 (SO₂ sym.) | |

Experimental Protocols: A Practical Guide

The following protocols are provided as validated, reproducible methods for the synthesis, functionalization, and deprotection of N-tosylpyrrole.

Protocol: Synthesis of 1-Tosylpyrrole

This procedure utilizes sodium hydride to deprotonate pyrrole, forming the highly nucleophilic pyrrolide anion, which is then trapped by tosyl chloride.

-

Materials: Pyrrole, p-toluenesulfonyl chloride (TsCl), Sodium hydride (60% dispersion in oil), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion). Suspend the NaH in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C. Add a solution of pyrrole (1.0 eq.) in anhydrous THF dropwise via an addition funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-45 minutes. Evolution of H₂ gas should be observed.

-

Sulfonylation: Cool the resulting sodium pyrrolide suspension back to 0 °C. Add a solution of tosyl chloride (1.1 eq.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC until the starting pyrrole is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from methanol/water) or silica gel chromatography to yield 1-tosylpyrrole as a white solid.

-

Sources

The Strategic Replacement: A Technical Guide to Carbonyl Group Bioisosteres in Medicinal Chemistry

Introduction: The Double-Edged Sword of the Carbonyl Group

The carbonyl group, a fundamental cornerstone of organic chemistry, is ubiquitously found in a vast array of biologically active molecules and approved drugs. Its unique electronic structure, characterized by a polarized carbon-oxygen double bond, endows it with the ability to act as a hydrogen bond acceptor and engage in crucial dipole-dipole interactions within biological targets.[1][2] However, this reactivity is a double-edged sword. The electrophilic nature of the carbonyl carbon renders it susceptible to nucleophilic attack, leading to metabolic instability through enzymatic hydrolysis, particularly in amides and esters.[3][4] Furthermore, the inherent polarity and potential for epimerization of adjacent stereocenters can present significant challenges in optimizing pharmacokinetic profiles, including membrane permeability and oral bioavailability.[3][5]

Bioisosteric replacement, a powerful strategy in medicinal chemistry, offers a rational approach to mitigate these liabilities while preserving or even enhancing biological activity.[1][6] This in-depth guide provides a technical exploration of the core principles and practical applications of carbonyl group bioisosteres, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, referenced findings.

Conceptual Framework: Understanding Bioisosterism

The concept of bioisosterism was first introduced by Harris Friedman in 1951, defining bioisosteres as molecules that "fit the broad definition of isosteres and have the same type of biological activity."[7] This concept has since been refined and categorized into two main classes:

-

Classical Bioisosteres: These are atoms or groups that share similar size, shape, and electronic configurations.[6][7] Examples include the replacement of a C=O group with C=S, C=NH, or C=C.[3]

-

Non-Classical Bioisosteres: These are structurally distinct groups that produce similar biological effects through different interaction patterns.[6][7] This class is more diverse and often leads to more profound changes in physicochemical properties.

The strategic application of bioisosterism aims to fine-tune a lead compound's properties to achieve a desired therapeutic profile.[2][8] This can involve enhancing potency, improving selectivity, modulating metabolic stability, reducing toxicity, and securing novel intellectual property.[1][2]

Caption: A logical workflow for the application of bioisosteric replacement in drug discovery.

Key Bioisosteres for the Carbonyl Group: A Detailed Examination

The following sections will explore prominent examples of non-classical bioisosteres for the carbonyl group, highlighting their impact on molecular properties and providing illustrative case studies.

Heterocyclic Rings: Mimicking Geometry and Hydrogen Bonding

A prevalent strategy involves the incorporation of five- or six-membered heterocyclic rings to replace amide or ester functionalities.[7][9] These rings can effectively mimic the geometry and hydrogen bonding patterns of the original carbonyl group while often conferring enhanced metabolic stability.[4][7]

-

Oxadiazoles, Triazoles, and Imidazoles: These heterocycles are frequently employed as amide bioisosteres.[7][9] For instance, the development of the benzodiazepine alprazolam involved the replacement of a tertiary amide with a 1,2,4-triazole ring, leading to a metabolically stable compound.[7][10] Similarly, 1,3,4-oxadiazoles have been successfully used as carbonyl-activating moieties in the design of orally bioavailable inhibitors of human neutrophil elastase (HNE).[2]

-

Oxetanes: The four-membered oxetane ring has emerged as a valuable carbonyl surrogate.[3][11] The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen.[3][12] Importantly, oxetanes are chemically and metabolically stable and can reduce the lipophilicity of a molecule compared to a gem-dimethyl group, which can be advantageous for improving aqueous solubility and pharmacokinetic properties.[3][13]

Case Study: Oxetanes as Carbonyl Replacements in Piperidines

Research has shown that replacing the carbonyl group in 4-piperidone with an oxetane ring results in a compound with lower lipophilicity (LogD) and an intermediate pKa compared to the parent piperidine and the 4-piperidone.[11] This modulation of physicochemical properties can be leveraged to mitigate issues such as hERG channel affinity or CYP450-mediated metabolism.[11]

| Compound | Structure | pKa | LogD (pH 7.4) |

| 4-Piperidone | (Structure) | 7.8 | 0.2 |

| 4-(Oxetan-3-yl)piperidine | (Structure) | 9.2 | -0.5 |

| Piperidine | (Structure) | 11.2 | 0.8 |

Data adapted from J. Med. Chem. 2010, 53 (8), pp 3227–3246.

Fluorinated Groups: Modulating Electronics and Stability

The unique properties of fluorine have made it a powerful tool in medicinal chemistry.[3] Fluorinated groups can serve as effective bioisosteres for carbonyls, influencing both electronic and conformational properties.

-

Trifluoroethylamine: This motif has gained significant traction as an amide bioisostere.[3][7] The strongly electron-withdrawing trifluoromethyl group mimics the electronic character of the carbonyl group and can enhance metabolic stability by shielding the adjacent amine from proteolysis.[7][9] Furthermore, it lowers the basicity of the amine, keeping it largely non-ionized at physiological pH.[7] A notable example is the development of Odanacatib, a cathepsin K inhibitor, where the replacement of an arylamide with a trifluoroethylamine group improved both potency and selectivity.[4][7]

-

Difluoromethylene (CF2): The CF2 group is another important carbonyl bioisostere, capable of acting as a polarized C-H hydrogen-bond donor.[14] This is particularly useful when traditional hydrogen-bond donors lead to chemical instability or undesirable off-target interactions.[14]

Experimental Protocol: Synthesis of a Trifluoroethylamine Moiety

A common method for introducing a trifluoroethylamine group involves the reductive amination of a trifluoromethyl ketone.

Step 1: Synthesis of the Trifluoromethyl Ketone

-

To a solution of a suitable carboxylic ester in an anhydrous aprotic solvent (e.g., THF), add a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a fluoride source (e.g., CsF or TBAF).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.

-

Purify the resulting trifluoromethyl ketone by column chromatography.

Step 2: Reductive Amination

-

Dissolve the trifluoromethyl ketone and a primary or secondary amine in a suitable solvent (e.g., methanol or dichloroethane).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding a basic aqueous solution and extracting the product.

-

Purify the final trifluoroethylamine-containing compound by chromatography or crystallization.

Caption: A simplified synthetic workflow for the preparation of trifluoroethylamine bioisosteres.

Boronic Acids: Unique Interactions and Improved Permeability

Boronic acids have emerged as intriguing bioisosteres for carboxylic acids and, by extension, can be considered in the context of carbonyl-containing functionalities like amides.[7] They can interact with biological nucleophiles and have been shown to maintain similar binding modes to their carboxylic acid counterparts.[7] A key advantage of boronic acids is their potential to improve membrane permeability.[7] For example, in studies of darunavir analogs (HIV protease inhibitors), the boronic acid-containing compound showed good potency in a cell-based assay, whereas the corresponding carboxylic acid had low activity, likely due to poor membrane permeability.[7]

Conclusion: A Strategic Imperative in Modern Drug Discovery

The bioisosteric replacement of the carbonyl group is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to address the inherent liabilities of this otherwise crucial functional group. The choice of a suitable bioisostere is highly context-dependent and requires a deep understanding of the structure-activity and structure-property relationships of the target system.[7] By leveraging the diverse array of available bioisosteres, from heterocyclic rings to fluorinated motifs and boronic acids, drug discovery teams can rationally design and synthesize novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This strategic approach is essential for navigating the complex challenges of drug development and ultimately delivering safer and more effective medicines to patients.

References

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.

- Application of Bioisosteres in Drug Design. (2012).

- Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry.

- Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.

- Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting.

- The replacement and application of carbonyl bioisosteres. (n.d.).

- Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs.

- Carbonyl Bioisosteres. (2017). Cambridge MedChem Consulting.

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry.

- Overview of some aromatic heterocyclic bioisosteres of the carboxylic acid moiety. (2025). Molecules.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). Comprehensive Medicinal Chemistry III.

- Bioisosterism. (n.d.). Drug Design Org.

- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.

- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.

- bioisosteres.pptx. (n.d.). SlideShare.

- Carboxylic Acid (Bio)Isosteres in Drug Design. (2015). Journal of Medicinal Chemistry.

- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Journal of Molecular and Organic Chemistry.

- Application of Bioisosteres in Drug Design. (2012). SlideShare.

- What is the role of bioisosterism in drug design? (2025).

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drughunter.com [drughunter.com]

- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bioisosteres.pptx [slideshare.net]

- 11. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. chigroup.site [chigroup.site]

- 13. baranlab.org [baranlab.org]

- 14. researchgate.net [researchgate.net]

The Pyrrole Scaffold: A Cornerstone of Bioactive Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous and Versatile Pyrrole Ring

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a fundamental structural motif in a vast and diverse array of natural products.[1][2] Its unique electronic properties, including an electron-rich system, allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and biological activity.[3] This inherent versatility has made the pyrrole scaffold a privileged structure in nature's evolutionary selection for molecules with potent and specific biological functions. Consequently, pyrrole-containing compounds are central to numerous life-sustaining processes and have emerged as a rich source of inspiration for the development of novel therapeutics.[4]

This technical guide provides a comprehensive exploration of the pivotal role of the pyrrole scaffold in natural products. We will delve into the biosynthesis of this fundamental ring system, explore the chemical diversity and profound biological activities of major classes of pyrrole-containing natural products, and discuss their significance in modern drug discovery and development. The content is tailored for researchers and professionals in the pharmaceutical sciences, offering in-depth technical insights and methodologies.

I. Biosynthesis: Nature's Pathways to the Pyrrole Core

The construction of the pyrrole ring in biological systems primarily originates from fundamental building blocks through elegant and efficient enzymatic pathways. Understanding these biosynthetic routes is not only crucial for comprehending the origin of these natural products but also provides a foundation for synthetic biology and biocatalysis approaches to produce novel derivatives.

Two major biosynthetic pathways are responsible for the formation of the pyrrole nucleus in most natural products:

-

The Porphobilinogen (PBG) Pathway: This is the cornerstone for the biosynthesis of all tetrapyrrolic compounds, which are essential "pigments of life". The process begins with the formation of δ-aminolevulinic acid (ALA).[5][6] In animals and some bacteria, ALA is synthesized from glycine and succinyl-CoA.[7][8] In plants, algae, and most bacteria, a different route starting from glutamic acid is utilized.[7] Two molecules of ALA are then condensed in a Knorr-type reaction catalyzed by ALA dehydratase to form the crucial pyrrole intermediate, porphobilinogen (PBG).[5][8] Four molecules of PBG are subsequently polymerized and cyclized to form the foundational tetrapyrrole macrocycle, which is then modified to produce vital molecules like heme, chlorophyll, and vitamin B12.[5]

-

The Proline Dehydrogenation Pathway: Another significant route to the pyrrole ring involves the dehydrogenation of the amino acid L-proline. This pathway is responsible for the formation of the common pyrrole-2-carboxylate unit, a key component in a variety of secondary metabolites, including certain antibiotics and alkaloids.[6] The biosynthesis of the tripyrrole pigment prodigiosin, for instance, involves the convergent coupling of three pyrrole-type rings derived from L-proline, L-serine, and L-methionine.[5]

Visualizing the Porphobilinogen Pathway

Caption: Biosynthesis of Porphobilinogen.

II. Major Classes of Pyrrole-Containing Natural Products and Their Biological Activities

The structural simplicity of the pyrrole ring belies the immense chemical and functional diversity of the natural products that incorporate it. These compounds exhibit a broad spectrum of potent biological activities, making them highly valuable as therapeutic agents and research tools.

A. Tetrapyrroles: The Pigments of Life

As mentioned, tetrapyrroles are macrocyclic compounds composed of four pyrrole rings linked by methine bridges.[7] They are arguably the most fundamental class of pyrrole-containing natural products.

-

Heme: An iron-containing porphyrin, heme is the prosthetic group of hemoglobin and myoglobin, responsible for oxygen transport in the blood and muscle tissue, respectively.[7][9] It is also a critical component of cytochromes, which are essential for cellular respiration.[9]

-

Chlorophyll: The magnesium-containing porphyrin derivative, chlorophyll, is the primary photosynthetic pigment in plants and algae, enabling the conversion of light energy into chemical energy.[7][10]

-

Bile Pigments: These are linear tetrapyrroles that result from the breakdown of heme.[11][12] Bilirubin and biliverdin are the primary bile pigments, responsible for the color of bile, bruises, and feces.[11][12][13] While historically considered waste products, recent research has highlighted their potential antioxidant and cytoprotective roles.

B. Prodigiosins: Potent Immunosuppressive and Anticancer Agents

Prodigiosins are a family of tripyrrolic red pigments produced by various bacteria, most notably Serratia marcescens.[14][15] They have garnered significant attention for their wide range of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[14][15][16][17] The anticancer activity of prodigiosins is particularly promising, as they have been shown to induce apoptosis in a variety of cancer cell lines, including multi-drug resistant strains, with minimal toxicity to normal cells.[14] The proposed mechanisms of action are complex and may involve disrupting the cellular pH gradient and inhibiting phosphatases.[15]

C. Lamellarins: Marine-Derived Anticancer Alkaloids

The lamellarins are a large family of marine alkaloids isolated from various marine invertebrates, such as tunicates and sponges.[18] Structurally, they feature a central 3,4-diarylpyrrole core, with many being pentacyclic or hexacyclic fused systems.[1][19] Lamellarins exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines.[20][21][22] Lamellarin D is a well-studied member of this family and has been shown to act through multiple mechanisms, including the inhibition of topoisomerase I and direct interference with mitochondrial function to trigger apoptosis.[19][20] A significant advantage of some lamellarins is their ability to overcome multidrug resistance in cancer cells.[20][21]

D. Pyrrolnitrin: A Broad-Spectrum Antifungal Agent

Pyrrolnitrin is an antifungal antibiotic produced by several species of Pseudomonas bacteria.[23][24][25] It is a phenylpyrrole derivative containing chlorine and nitro functional groups.[23] Pyrrolnitrin exhibits potent activity against a wide range of fungi, particularly dermatophytes of the genus Trichophyton.[23][25] Its primary mechanism of action involves the inhibition of the fungal respiratory electron transport system.[23][25][26] This disruption of cellular respiration leads to a cessation of fungal growth.[23][26] Synthetic analogs of pyrrolnitrin, such as fenpiclonil and fludioxonil, have been developed as agricultural fungicides.[24]

E. Marinopyrroles: Novel Antibiotic and Anticancer Compounds

The marinopyrroles are a class of halogenated bispyrrole alkaloids isolated from marine-derived actinomycetes.[27] These compounds have shown significant promise as both anticancer and antibiotic agents.[27] Marinopyrrole A, for instance, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It also displays significant cytotoxicity against various human cancer cell lines.

Summary of Biological Activities

| Class of Compound | Representative Example(s) | Primary Biological Activity(ies) | Mechanism of Action (if known) |

| Tetrapyrroles | Heme, Chlorophyll | Oxygen transport, Photosynthesis | Reversible binding of O₂, Light harvesting |

| Prodigiosins | Prodigiosin | Anticancer, Immunosuppressive, Antimicrobial | pH gradient disruption, Phosphatase inhibition |

| Lamellarins | Lamellarin D | Anticancer | Topoisomerase I inhibition, Mitochondrial dysfunction |

| Pyrrolnitrin | Pyrrolnitrin | Antifungal | Inhibition of respiratory electron transport |

| Marinopyrroles | Marinopyrrole A | Antibacterial (MRSA), Anticancer | Not fully elucidated |

III. The Pyrrole Scaffold in Drug Discovery and Development

The diverse and potent biological activities of pyrrole-containing natural products have established this scaffold as a highly valuable starting point for drug discovery programs.[4] The pyrrole ring's ability to be readily functionalized through various synthetic methods allows medicinal chemists to create extensive libraries of analogs with improved potency, selectivity, and pharmacokinetic properties.[28]

A. Synthetic Strategies for Pyrrole Derivatives

A variety of classic and modern synthetic reactions are employed to construct the pyrrole ring and its derivatives. The choice of method depends on the desired substitution pattern and the complexity of the target molecule.

-

Paal-Knorr Synthesis: This is one of the most fundamental methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[29][30]

-

Knorr Pyrrole Synthesis: This widely used method involves the condensation of an α-amino ketone with a compound containing an activated methylene group (e.g., a β-ketoester).[5][29]

-

Hantzsch Pyrrole Synthesis: This method utilizes the reaction of a β-haloketone with a β-ketoester and ammonia or a primary amine.[28][29]

-

Barton-Zard Synthesis: This reaction involves the addition of an isocyanoacetate to a nitroalkene, followed by cyclization.[29]

Modern variations and novel catalytic methods continue to expand the synthetic chemist's toolbox for accessing diverse pyrrole structures.[30][31]

B. Marketed Drugs Containing the Pyrrole Scaffold

The success of the pyrrole scaffold in drug development is evidenced by the number of marketed drugs that incorporate this motif. A prominent example is Atorvastatin (Lipitor®), a blockbuster drug used to lower cholesterol and prevent cardiovascular disease.[1] Other examples include the non-steroidal anti-inflammatory drug (NSAID) Tolmetin and the anxiolytic agent Premazepam .[1] These examples highlight the broad therapeutic applicability of pyrrole-based compounds.

Experimental Protocol: Paal-Knorr Synthesis of an N-Substituted Pyrrole

This protocol provides a general, self-validating procedure for the synthesis of an N-substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

Objective: To synthesize an N-substituted pyrrole via the Paal-Knorr condensation.

Materials:

-

Hexane-2,5-dione (1,4-dicarbonyl compound)

-

Benzylamine (primary amine)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (catalyst, optional)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexane-2,5-dione (1.0 eq) in toluene.

-

Addition of Amine: Add benzylamine (1.0 eq) to the solution. A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction, though it often proceeds without a catalyst.

-

Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The formation of the more nonpolar pyrrole product should be evident by a new spot with a higher Rf value compared to the starting materials.

-

Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate.

-

Characterization (Self-Validation): The structure and purity of the synthesized N-benzyl-2,5-dimethylpyrrole should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should be compared with literature values or predicted data to validate the identity of the product.

Workflow for Pyrrole Synthesis and Validation

Caption: Paal-Knorr Synthesis Workflow.

IV. Future Perspectives and Conclusion

The pyrrole scaffold continues to be a focal point of research in natural product chemistry, medicinal chemistry, and drug development. The ongoing exploration of diverse biological niches, particularly marine environments, is expected to yield novel pyrrole-containing natural products with unique structures and unprecedented biological activities.[1][3][32] Furthermore, advances in synthetic methodologies will enable the more efficient and diverse synthesis of pyrrole derivatives for biological screening. The integration of computational methods in drug design will further accelerate the optimization of pyrrole-based lead compounds into clinical candidates.

References

- Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS.

- Bailly, C. (n.d.). Anticancer Properties of Lamellarins. PMC.

- Al-khazraji, Y. T. A., & Al-shammari, A. M. M. (n.d.). Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses. Frontiers.

- Wong, D. T., & Richardson, D. R. (n.d.). Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin. ASM Journals.

- Francisco, J., & Perez-Tomas, R. (n.d.). Prodigiosin: a promising biomolecule with many potential biomedical applications. PMC.

- Al-Malki, J., & Al-Ghamdi, S. (2024). Evaluation of the Anticancer Properties of Lamellar Alkaloid Drivatives Extracted from the Tunicate Didemnum abradatum (Moucha Island Sea, Djibouti): Pharmacological and Computational Approach. MDPI.

- (n.d.). Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin. Semantic Scholar.

- (n.d.). Anticancer Properties of Lamellarins. ResearchGate.

- (2022). Biological Activity of Prodigiosin. Encyclopedia MDPI.

- Raskatov, J. A., & Garcia-de-la-Torre, M. (n.d.). Anticancer Alkaloid Lamellarins Inhibit Protein Kinases. PMC.

- (n.d.). Recent Advances in Prodigiosin as a Bioactive Compound in Nanocomposite Applications.

- (n.d.). Pyrrolnitrin. Wikipedia.

- (n.d.). Prodigiosin. Wikipedia.

- O'Hagan, D., & Schafer, C. (2021). Marine Pyrrole Alkaloids. MDPI.

- (n.d.). Unveiling the Anti-Cancer Potential of Lamellarin Alkaloids: A Comparative Analysis. Benchchem.

- Rusu, A., & Tanase, C. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- (n.d.). Bile Pigments (Biochemistry) – Study Guide. StudyGuides.com.

- Piña, A., & Forsyth, C. J. (2001). Anticancer activity of synthetic analogues of the phorboxazoles. PubMed.

- (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.

- Fenical, W., & Jensen, P. R. (2015). Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products. PubMed.

- (2022). What Is Porphyrins In Biochemistry?. Chemistry For Everyone - YouTube.

- (n.d.). Pyrrole. Wikipedia.

- (n.d.). Selected examples of pyrrole marine alkaloids. ResearchGate.

- (n.d.). Pyrrolnitrin | C10H6Cl2N2O2. PubChem.

- El-Kashef, D., & Abdel-Razek, A. S. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. MDPI.

- (n.d.). Porphyrins: Structure and Importance Objectives: After carefully listening to this lecture, one will be able to: define porp. UGC MOOCs.

- (n.d.). The Role of Pyrrole as a Pharmaceutical Intermediate.

- O'Hagan, D., & Schafer, C. (n.d.). Marine Pyrrole Alkaloids. PMC.

- Cirrincione, G., & Almerico, A. M. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC.

- (n.d.). Porphyrin. Wikipedia.

- (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace.

- (n.d.). Representatives of biologically active natural pyrrole products. ResearchGate.

- Shemin, D. (n.d.). THE BIOSYNTHESIS OF PORPHYRINS. Conference on Hemoglobin - NCBI Bookshelf.

- Routier, S., & Merour, J. Y. (2006). Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents. PubMed.

- Senge, M. O., & Sergeeva, N. N. (2021). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews (RSC Publishing).

- (2024). Bile Production - Constituents. TeachMePhysiology.

- Dailly, A. M., & Kumar, A. (2022). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. MDPI.

- (n.d.). Pyrrole synthesis. Organic Chemistry Portal.

- (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH.

- (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.

- Routier, S., & Merour, J. Y. (n.d.). Synthesis and Anticancer Activity of New Pyrrolocarbazoles and Pyrrolo-Beta-Carbolines.

- Procter, D. J., & Burtoloso, A. C. B. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020).

- (n.d.). Bile pigment. Britannica.

- (2018). Bile pigments. GPnotebook.

- (n.d.). Bile pigments. PPTX - Slideshare.

- (n.d.). Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020).

- (n.d.). Synthesis of natural products containing the pyrrolic ring. Semantic Scholar.

- (n.d.). Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-β-carbolines. Request PDF - ResearchGate.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Porphyrin - Wikipedia [en.wikipedia.org]

- 8. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. studyguides.com [studyguides.com]

- 12. Bile pigment | Britannica [britannica.com]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prodigiosin - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. journals.asm.org [journals.asm.org]

- 24. Pyrrolnitrin - Wikipedia [en.wikipedia.org]

- 25. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]